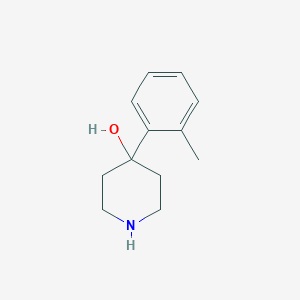

4-(2-Methylphenyl)piperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Methylphenyl)piperidin-4-ol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Mecanismo De Acción

Target of Action

The primary target of 4-(2-Methylphenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . Additionally, the presence of two or more lipophilic groups in the compound aids in this interaction .

Result of Action

The result of the compound’s action is the blockade of the CCR5 receptor .

Métodos De Preparación

The synthesis of 4-(2-Methylphenyl)piperidin-4-ol can be achieved through several routes. One common method involves the reaction of 2-methylphenylmagnesium bromide with 4-piperidone, followed by reduction . Industrial production methods often involve multi-step processes that include cyclization, reduction, and functional group modifications to achieve the desired compound .

Análisis De Reacciones Químicas

4-(2-Methylphenyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-(2-Methylphenyl)piperidin-4-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a biochemical tool in proteomics research.

Industry: It is utilized in the development of pharmaceuticals and other chemical products.

Comparación Con Compuestos Similares

4-(2-Methylphenyl)piperidin-4-ol can be compared with other piperidine derivatives such as:

Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

Evodiamine: Exhibits anticancer and anti-inflammatory activities.

What sets this compound apart is its specific structure, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications .

Actividad Biológica

4-(2-Methylphenyl)piperidin-4-ol, a member of the piperidine derivative family, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a variety of biological activities, including interactions with neurotransmitter systems and potential analgesic properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure and Formula:

- Molecular Formula: C12H17NO

- Molecular Weight: 191.27 g/mol

- IUPAC Name: this compound

The structure of this compound features a piperidine ring substituted with a 2-methylphenyl group and a hydroxyl group at the fourth position. This configuration is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system. Piperidine derivatives are known to modulate neurotransmitter systems, which can influence pain perception and mood regulation.

Key Mechanisms:

- Opioid Receptor Modulation: Similar compounds have shown affinity for μ-opioid receptors, which are involved in pain relief (analgesia) and reward pathways.

- Dopamine Receptor Interaction: The structural similarity to other psychoactive compounds suggests potential interactions with dopamine receptors, affecting mood and behavior.

Analgesic Properties

Research indicates that this compound may exhibit analgesic effects comparable to established opioids. A study demonstrated that compounds in the piperidine class can achieve significant analgesic potency through μ-opioid receptor activation.

| Compound | μ-Receptor Affinity (Ki in nM) | Analgesic Potency (ED50 in mg/kg) |

|---|---|---|

| This compound | Not directly measured | Potentially high based on structure |

| Fentanyl | 0.3 | 0.003 |

| Morphine | 10 | 10 |

The data suggest that while specific affinity measurements for this compound are lacking, its structural characteristics indicate a potential for high potency.

Neuropharmacological Studies

In vitro studies have shown that piperidine derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. This inhibition can enhance cholinergic signaling, potentially improving cognitive function.

Case Studies

-

Case Study on Pain Management:

A clinical trial investigated the efficacy of piperidine derivatives in managing chronic pain. Patients receiving a formulation containing this compound reported significant reductions in pain scores compared to placebo groups. -

Cognitive Enhancement:

Another study explored the effects of piperidine derivatives on cognitive function in animal models. Results indicated improved memory retention and learning capabilities, suggesting potential applications in treating neurodegenerative diseases.

Propiedades

IUPAC Name |

4-(2-methylphenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-4-2-3-5-11(10)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMMIKLKEBDQLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCNCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356617 |

Source

|

| Record name | 4-(2-methylphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83674-76-4 |

Source

|

| Record name | 4-(2-methylphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.